molecular formula C3HBrClNO2S2 B13456147 4-Bromothiazole-2-sulfonyl chloride

4-Bromothiazole-2-sulfonyl chloride

Cat. No.: B13456147
M. Wt: 262.5 g/mol
InChI Key: OENILRHKVBTJOR-UHFFFAOYSA-N
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Description

4-Bromothiazole-2-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromine atom at the fourth position and a sulfonyl chloride group at the second position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-2-sulfonyl chloride typically involves the chlorination of 4-bromothiazole-2-sulfonic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the thiazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamides or sulfonate esters.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the thiazole ring.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Nitrothiazoles: Formed by nitration reactions.

Scientific Research Applications

4-Bromothiazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antimicrobial and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromothiazole-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

    4-Chlorothiazole-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    4-Methylthiazole-2-sulfonyl chloride: Contains a methyl group instead of a halogen.

    2-Sulfonylthiazole: Lacks the halogen substituent.

Uniqueness: 4-Bromothiazole-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which impart distinct reactivity and properties. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution reactions compared to its chlorine or methyl counterparts.

Properties

Molecular Formula

C3HBrClNO2S2

Molecular Weight

262.5 g/mol

IUPAC Name

4-bromo-1,3-thiazole-2-sulfonyl chloride

InChI

InChI=1S/C3HBrClNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H

InChI Key

OENILRHKVBTJOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)Cl)Br

Origin of Product

United States

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